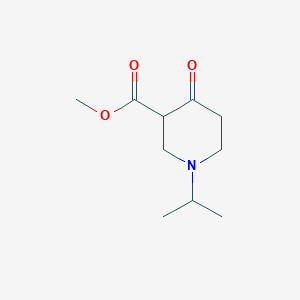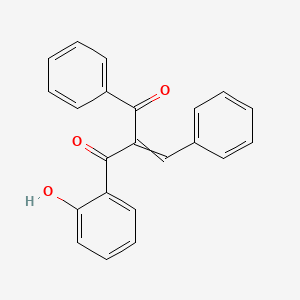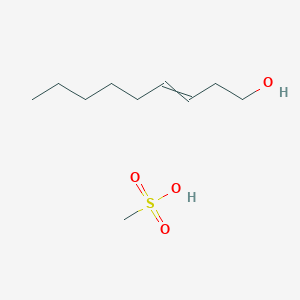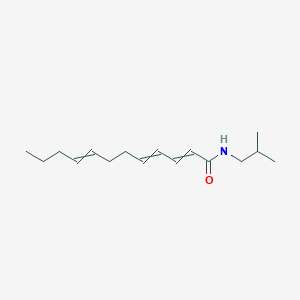![molecular formula C13H12O2S B14308714 9-Methyl-2,3-dihydro-4H,5H-thiopyrano[3,2-c][1]benzopyran-4-one CAS No. 113466-23-2](/img/structure/B14308714.png)
9-Methyl-2,3-dihydro-4H,5H-thiopyrano[3,2-c][1]benzopyran-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Methyl-2,3-dihydro-4H,5H-thiopyrano3,2-cbenzopyran-4-one is a heterocyclic compound that belongs to the class of thiopyranobenzopyrans. This compound is characterized by its unique structure, which includes a thiopyrano ring fused to a benzopyran ring. The presence of sulfur in the thiopyrano ring imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-Methyl-2,3-dihydro-4H,5H-thiopyrano3,2-cbenzopyran-4-one typically involves cyclization reactions. One common method is the [3+3] cyclization process, where a three-carbon unit reacts with another three-carbon unit to form the six-membered thiopyrano ring. Another approach is the [4+2] cyclization, where a four-carbon unit reacts with a two-carbon unit. These reactions often require specific catalysts and conditions, such as elevated temperatures and the presence of sulfur-containing reagents .
Industrial Production Methods
In industrial settings, the production of 9-Methyl-2,3-dihydro-4H,5H-thiopyrano3,2-cbenzopyran-4-one may involve large-scale cyclization reactions using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the compound is achieved through techniques such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
9-Methyl-2,3-dihydro-4H,5H-thiopyrano3,2-cbenzopyran-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives. These products can be further utilized in different applications, depending on their chemical properties .
Applications De Recherche Scientifique
9-Methyl-2,3-dihydro-4H,5H-thiopyrano3,2-cbenzopyran-4-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules
Mécanisme D'action
The mechanism of action of 9-Methyl-2,3-dihydro-4H,5H-thiopyrano3,2-cbenzopyran-4-one involves its interaction with specific molecular targets and pathways. The compound can modulate oxidative stress by scavenging free radicals, thereby exhibiting antioxidant properties. Additionally, it can inhibit certain enzymes and signaling pathways involved in inflammation and cancer progression . The presence of the thiopyrano ring allows the compound to interact with biological macromolecules, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4H-1-Benzopyran-4-one: This compound lacks the sulfur atom present in 9-Methyl-2,3-dihydro-4H,5H-thiopyranobenzopyran-4-one, resulting in different chemical properties.
2,3-Dihydro-4H-1-benzopyran-4-one: Similar in structure but without the thiopyrano ring, leading to different reactivity and applications.
2-Methyl-4H-1-benzopyran-4-one: Contains a methyl group but lacks the sulfur atom, affecting its biological activity.
Uniqueness
The uniqueness of 9-Methyl-2,3-dihydro-4H,5H-thiopyrano3,2-cbenzopyran-4-one lies in its thiopyrano ring, which imparts distinct chemical and biological properties. The presence of sulfur allows for unique interactions with biological targets, making it a valuable compound in various research fields .
Propriétés
Numéro CAS |
113466-23-2 |
|---|---|
Formule moléculaire |
C13H12O2S |
Poids moléculaire |
232.30 g/mol |
Nom IUPAC |
9-methyl-3,5-dihydro-2H-thiopyrano[3,2-c]chromen-4-one |
InChI |
InChI=1S/C13H12O2S/c1-8-2-3-12-9(6-8)13-10(7-15-12)11(14)4-5-16-13/h2-3,6H,4-5,7H2,1H3 |
Clé InChI |
WEJHYEJNJNNSKE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)OCC3=C2SCCC3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(2-Chlorocyclohex-1-en-1-yl)methylidene]hydrazine-1-carbothioamide](/img/structure/B14308651.png)




![3-[4-(Hexyloxy)phenyl]prop-2-enoyl chloride](/img/structure/B14308682.png)

![2-(Piperidin-1-yl)[1,3]oxazolo[4,5-b]pyridine](/img/structure/B14308690.png)
![6-[8-(Benzyloxy)-7-bromoquinolin-2-yl]pyridine-2-carboxylic acid](/img/structure/B14308695.png)
![2-[2-(tert-Butylphosphanyl)ethyl]pyridine](/img/structure/B14308697.png)

![N,N-Dimethyl-4-{[(pyrimidin-2-yl)imino]methyl}aniline](/img/structure/B14308702.png)
